molecular formula C11H12N4O2 B2921514 5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 1239736-46-9

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No. B2921514
CAS RN: 1239736-46-9
M. Wt: 232.243
InChI Key: QGYOPIPQSBXPJE-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known as HMP, is a pyrimidine derivative that exhibits various biological activities. It has gained significant attention in scientific research due to its potential applications in the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to "5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one" have been synthesized and characterized, revealing their potential in the development of new chemical entities. For instance, the synthesis of pyrazole derivatives linked to a pyrimidine moiety showcases the versatility of these compounds in forming structured molecules with potential biological activities (A. Titi et al., 2020). These syntheses often involve novel methodologies, including microwave-assisted reactions, aiming to improve efficiency and yield.

Biological Applications

The pyrimidine and pyrazole cores are integral to various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of pyrimidine linked to pyrazole exhibit significant biological activities, suggesting the potential of "5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one" in similar applications (R. V. Antre et al., 2011). The mechanism behind these activities often involves interaction with biological molecules, showcasing the potential of such compounds in therapeutic applications.

properties

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOPIPQSBXPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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